N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, JWH-073 N-(3-hydroxybutyl) metabolite solution is produced in methanol . Another related compound, poly(3-hydroxybutyrate-co-3-hydroxyvalerate), has been analyzed using high-performance liquid chromatography .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the enzyme ®-3-hydroxybutyrate dehydrogenase (HBDH) catalyzes the enantioselective reduction of 3-oxocarboxylates to ®-3-hydroxycarboxylates .Scientific Research Applications
Antidementia Agent Development
- N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride has been synthesized and evaluated for its potential as an antidementia agent. A specific derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated potent inhibition of acetylcholinesterase, a key enzyme involved in dementia pathology. This compound showed 18,000 times greater affinity for acetylcholinesterase than for butyrylcholinesterase and significantly increased acetylcholine content in rat brains (Sugimoto et al., 1990).
Synthesis and Biological Activity
- The compound has been involved in the synthesis of various derivatives for biological activity studies. For example, reactions with thiamine and amines led to the synthesis of compounds with potential biochemical applications (Takamizawa et al., 1968).
Role in Neuropharmacology
- In neuropharmacology, this compound has been used in the study of dopamine D3 receptor-selective agents. This research is significant for understanding and treating psychostimulant abuse (Mason et al., 2010).
Exploration in Neurochemistry
- Exploration in neurochemistry includes studies on calcitonin gene-related peptide and amylin receptors. These receptors are vital for understanding various neurological and metabolic processes (Hay et al., 2006).
Investigation in Endocannabinoid Transport
- Investigations into endocannabinoid transport have utilized analogs of N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride. These studies contribute to our understanding of synaptic transmission and potential therapeutic interventions (Kelley & Thayer, 2004).
Applications in Obesity Research
- The compound has been used in obesity research, particularly in studying its effects on food intake and weight gain in obese rat models. This research contributes to understanding the metabolic activities associated with obesity (Massicot et al., 1985).
properties
IUPAC Name |
N-(3-hydroxybutyl)piperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8(13)4-6-12-10(14)9-3-2-5-11-7-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOVKJNTKQHSFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCCNC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxybutyl)-3-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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